3-chloro-N-(3-methoxypropyl)pyrazin-2-amine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazine derivatives, such as 3-chloro-N-(3-methoxypropyl)pyrazin-2-amine, often involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters has been reported .Molecular Structure Analysis

The molecular formula of 3-chloro-N-(3-methoxypropyl)pyrazin-2-amine is C8H12ClN3O . It has an average mass of 201.653 Da and a monoisotopic mass of 201.066895 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-chloro-N-(3-methoxypropyl)pyrazin-2-amine include a density of 1.2±0.1 g/cm3, boiling point of 331.9±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has a molar refractivity of 52.6±0.3 cm3, and a molar volume of 163.2±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

-

Synthesis and application of trifluoromethylpyridines

- Field : Agrochemical and pharmaceutical industries .

- Application : Trifluoromethylpyridines and its derivatives are used in the protection of crops from pests. They are also used in the pharmaceutical and veterinary industries .

- Methods : Various methods of synthesizing these compounds have been reported. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .

- Results : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .

-

N-(3-methoxypropyl)acrylamide polymer-gel dosimeter (NMPAGAT)

- Field : 3-D dose measurements .

- Application : The NMPAGAT-LiCl dosimeters were used for various dose measurements .

- Methods : The dosimeters were irradiated for various doses using a 6 MV medical linear accelerator .

- Results : The effect of lithium chloride (LiCl) on the dose–response performance of the NMPAGAT was studied .

-

Pyrrolopyrazine Derivatives

- Field : Medicinal Chemistry .

- Application : Pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings, has exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

- Methods : This review explained various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .

- Results : According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .

-

Regioselective Synthesis of Dipyrrolopyrazine (DPP) Derivatives

- Field : Organic Chemistry .

- Application : The synthesis of dipyrrolopyrazine (DPP) derivatives .

- Methods : The routes for this purpose utilize key, regioselective 2- and 3-C–N functionalization reactions of 2-bromo-3-chloro-5 H-pyrrolo[2,3-b]pyrazines 2a,b using MW irradiation (metal free conditions) and metal catalysed conditions, respectively .

- Results : The study focused on the synthesis of DPP derivatives .

-

Improvement on the Performance N-(3-methoxypropyl)acrylamide Polymer-Gel Dosimeter

- Field : Radiotherapy Dosimetry .

- Application : The N-(3-methoxypropyl)acrylamide polymer-gel dosimeter (NMPAGAT) was studied for 3-D dose measurements .

- Methods : The NMPAGAT-LiCl dosimeters were irradiated for various doses using a 6 MV medical linear accelerator .

- Results : The results show that the R2 dose–response of NMPAGAT-LiCl gels improved with increasing the concentration of LiCl .

-

(3-Chloro-3-methoxypropyl)benzene

- Field : Organic Chemistry .

- Application : This compound is a structural isomer of “3-chloro-N-(3-methoxypropyl)pyrazin-2-amine” and may have similar properties .

- Methods : The synthesis and applications of this compound would be similar to those of “3-chloro-N-(3-methoxypropyl)pyrazin-2-amine” due to their structural similarity .

- Results : The specific results would depend on the exact application and experimental conditions .

Safety And Hazards

The safety data sheet for 3-chloro-N-(3-methoxypropyl)pyrazin-2-amine suggests that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

Eigenschaften

IUPAC Name |

3-chloro-N-(3-methoxypropyl)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3O/c1-13-6-2-3-11-8-7(9)10-4-5-12-8/h4-5H,2-3,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSITXLDNHOQMIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=NC=CN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(3-methoxypropyl)pyrazin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Cyclohexylmethyl)(methyl)amino]isonicotinic acid](/img/structure/B1464494.png)

![[1-(2-Aminophenyl)pyrrolidin-2-yl]methanol](/img/structure/B1464504.png)

![2-[3-(aminomethyl)piperidin-1-yl]-N-butylacetamide](/img/structure/B1464506.png)

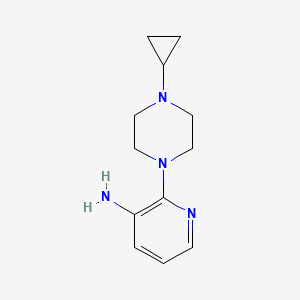

![2-Chloro-3-[4-(cyclopropylmethyl)piperazin-1-yl]pyrazine](/img/structure/B1464509.png)

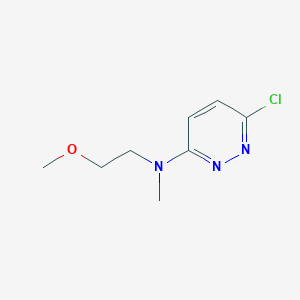

![3-chloro-N-[(pyridin-4-yl)methyl]pyrazin-2-amine](/img/structure/B1464512.png)

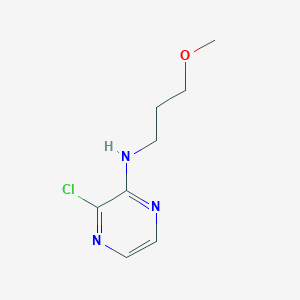

![3-[(3-Chloropyrazin-2-yl)amino]propan-1-ol](/img/structure/B1464513.png)